

N-Tosyl-3-pyrrolicarboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Tosyl-3-pyrrolicarboxylic Acid*

Cat. No.: B025278

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CAS Number: 106058-86-0

Chemical Formula: C₁₂H₁₁NO₄S

Molecular Weight: 265.29 g/mol [1][2]

This technical guide provides an in-depth overview of **N-Tosyl-3-pyrrolicarboxylic acid**, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Physicochemical Properties

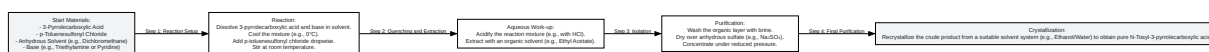
N-Tosyl-3-pyrrolicarboxylic acid, also known as 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylic acid, is a white crystalline solid.[1] It exhibits strong acidity and is soluble in water, forming a stable acidic solution.[1] The key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO ₄ S	[1][2]
Molecular Weight	265.29 g/mol	[1][2]
Melting Point	202-206 °C	[1]
Boiling Point	501.8 ± 52.0 °C at 760 mmHg (Predicted)	[2]
Density	1.3219 g/cm ³ (Rough Estimate)	[1]
Flash Point	257.3 °C (Predicted)	[1]
Vapor Pressure	6.86E-11 mmHg at 25°C (Predicted)	[1]
Refractive Index	1.4950 (Estimate)	[1]

Synthesis and Experimental Protocols

The primary method for the synthesis of **N-Tosyl-3-pyrrolicarboxylic acid** involves the reaction of 3-pyrrolicarboxylic acid with p-toluenesulfonyl chloride.[1] While specific, detailed protocols are not widely published in peer-reviewed journals, a general procedure can be outlined based on common organic synthesis techniques and information from chemical suppliers.

General Synthesis Workflow



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Caption: General workflow for the synthesis of **N-Tosyl-3-pyrrolicarboxylic acid**.

Detailed Experimental Protocol (Hypothetical)

- Materials: 3-Pyrrolicarboxylic acid, p-toluenesulfonyl chloride, anhydrous dichloromethane (DCM), triethylamine (TEA), 1M hydrochloric acid (HCl), brine, anhydrous sodium sulfate (Na_2SO_4), ethanol, and deionized water.
- Procedure:
 - In a round-bottom flask under a nitrogen atmosphere, dissolve 3-pyrrolicarboxylic acid and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
 - Cool the stirred solution to 0°C in an ice bath.
 - Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding 1M HCl.
 - Separate the organic layer and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
 - Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure **N-Tosyl-3-pyrrolicarboxylic acid**.

Spectroscopic Data (Predicted and General)

While specific, authenticated spectra for **N-Tosyl-3-pyrrolicarboxylic acid** are not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹ H) NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Pyrrole H (positions 2, 4, 5)	6.0 - 8.0	m	3H
Aromatic H (tosyl group)	7.3 - 7.9	m (AA'BB' system)	4H
Methyl H (tosyl group)	~2.4	s	3H
Carboxylic Acid H	10.0 - 13.0	br s	1H

Carbon (¹³ C) NMR	Predicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl	165 - 185
Aromatic Carbons (tosyl group)	125 - 145
Pyrrole Carbons	110 - 140
Methyl Carbon (tosyl group)	~21

Infrared (IR) Spectroscopy

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H (carboxylic acid)	2500 - 3300 (broad)
C=O (carboxylic acid)	1680 - 1710
S=O (sulfonyl group)	1340 - 1380 and 1150 - 1190
C-N (pyrrole ring)	1250 - 1350
Aromatic C-H	3000 - 3100

Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z 265, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the tosyl group (C₇H₇SO₂), or parts thereof.

Applications in Research and Development

N-Tosyl-3-pyrrolicarboxylic acid serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. The tosyl group acts as a robust protecting group for the pyrrole nitrogen, allowing for selective modifications at other positions of the pyrrole ring.

Role as a Pharmaceutical Intermediate

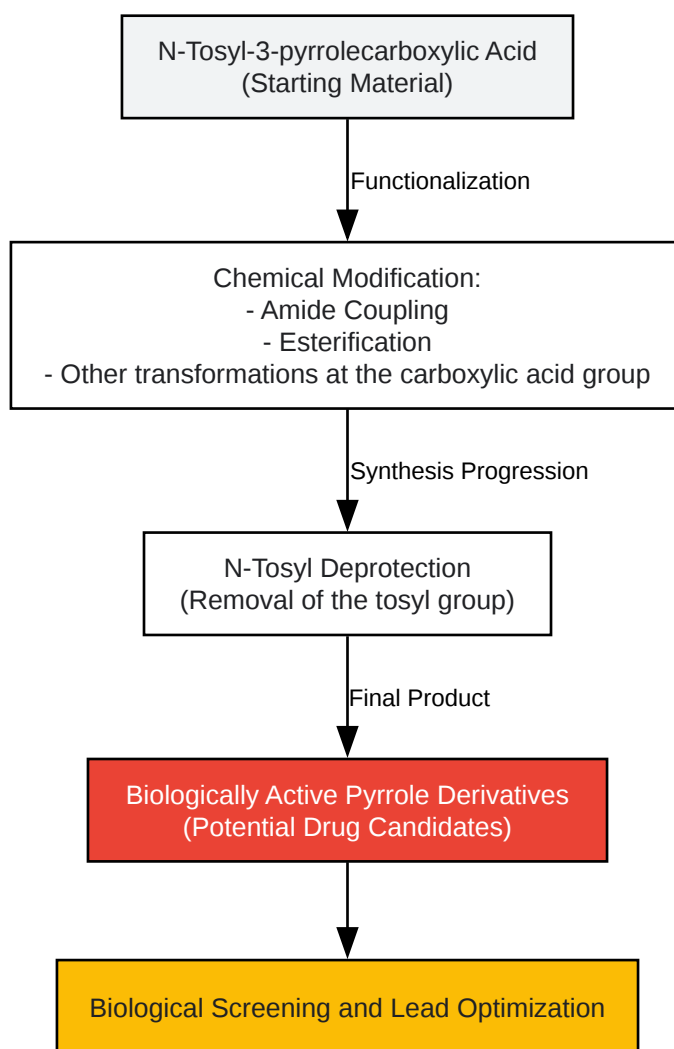
The pyrrole nucleus is a common scaffold in many biologically active molecules. **N-Tosyl-3-pyrrolicarboxylic acid** can be utilized in the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor antagonists. The carboxylic acid functionality provides a handle for further chemical transformations, such as amide bond formation.

Use in Catalysis

As a strong acid, **N-Tosyl-3-pyrrolicarboxylic acid** has potential applications as an acid catalyst in various organic reactions, including esterifications, condensations, and cyclizations.

[1]

Logical Relationship in Drug Development



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Caption: The role of **N-Tosyl-3-pyrrolicarboxylic acid** in a drug discovery workflow.

Safety and Handling

N-Tosyl-3-pyrrolicarboxylic acid is a strong acid and should be handled with appropriate safety precautions. It is corrosive and can cause irritation to the eyes, skin, and respiratory system.^[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

^[1]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

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References

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